

Introduction: The Imperative of Unambiguous Structural Verification

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Compound of Interest

Compound Name: *1-Boc-3-carboxymethylindole*

CAS No.: *128550-08-3*

Cat. No.: *B1609912*

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In the realm of medicinal chemistry and drug development, indole derivatives are foundational scaffolds due to their prevalence in biologically active molecules. The **1-Boc-3-carboxymethylindole** framework, in particular, serves as a versatile intermediate for synthesizing a wide array of therapeutic candidates. The tert-butyloxycarbonyl (Boc) group at the N-1 position offers a crucial protecting strategy, while the carboxymethyl moiety at C-3 provides a reactive handle for further molecular elaboration.

However, the synthesis of these derivatives is not always straightforward and can be accompanied by the formation of isomers or unexpected byproducts. Therefore, rigorous and unequivocal structural confirmation is not merely a procedural formality but a cornerstone of scientific integrity, ensuring the validity of subsequent biological data and the ultimate success of a research program. This guide provides a comparative analysis of the primary analytical techniques used for this purpose, grounded in experimental data and first principles to empower researchers with the knowledge to confidently verify their molecular structures.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For **1-Boc-3-carboxymethylindole** derivatives, a combination of ^1H , ^{13}C , and 2D NMR experiments provides a complete structural picture.

Expertise in Action: Interpreting the Spectra

The choice to begin with NMR is deliberate; it provides the core atomic framework. The presence of the Boc group introduces specific conformational isomers known as rotamers, which can lead to peak broadening or even splitting of signals in both ^1H and ^{13}C NMR spectra, especially at lower temperatures.[1] Performing the analysis at room temperature or slightly elevated temperatures can often coalesce these signals into sharper, more easily interpretable peaks.

^1H NMR Spectroscopy: The proton NMR spectrum gives the first overview of the molecular structure, revealing the number of distinct proton environments and their neighboring relationships through spin-spin coupling.

^{13}C NMR Spectroscopy: The carbon NMR spectrum complements the ^1H data by identifying all unique carbon atoms, including quaternary carbons that are invisible in proton NMR.[2] The broad chemical shift range of ^{13}C NMR allows for clear separation of signals from the indole core, the Boc group, and the carboxymethyl side chain.[2]

Comparative Data: Expected Chemical Shifts

The following tables summarize the expected chemical shifts for a representative **1-Boc-3-carboxymethylindole** derivative. Actual values may vary slightly based on the specific ester or acid form and the solvent used.[3][4]

Table 1: Typical ^1H NMR Data (400 MHz, CDCl_3)

Assignment	Expected δ (ppm)	Multiplicity	Notes
Indole H-2	7.5 - 7.7	s	Singlet, deshielded by N-1 and C-3 substituent.
Indole H-4	8.0 - 8.2	d	Deshielded by the Boc carbonyl group.
Indole H-5, H-6	7.2 - 7.4	m	Complex multiplet, typical aromatic region.
Indole H-7	7.5 - 7.6	d	Adjacent to the N-Boc group.
CH ₂ (carboxymethyl)	3.7 - 3.9	s	Singlet, adjacent to the indole C-3 position.
O-CH ₃ (methyl ester)	3.6 - 3.8	s	If present, characteristic of a methyl ester.

| C(CH₃)₃ (Boc) | 1.6 - 1.7 | s | Large singlet integrating to 9 protons. |

Table 2: Typical ¹³C NMR Data (101 MHz, CDCl₃)

Assignment	Expected δ (ppm)	Notes
C=O (Carboxymethyl)	170 - 173	Ester or carboxylic acid carbonyl.[2][5]
C=O (Boc)	149 - 151	Carbonyl of the carbamate.[5]
Indole C-7a	135 - 136	Bridgehead carbon.
Indole C-3a	129 - 131	Bridgehead carbon.
Indole C-2	125 - 127	
Indole C-4, C-5, C-6, C-7	115 - 125	Aromatic carbons of the benzene ring.[6][7]
Indole C-3	108 - 110	Shielded carbon, site of substitution.
C(CH ₃) ₃ (Boc)	83 - 85	Quaternary carbon of the Boc group.[5]
O-CH ₃ (methyl ester)	51 - 53	If present.
CH ₂ (carboxymethyl)	30 - 32	

| C(CH₃)₃ (Boc) | 28 - 29 | Methyl carbons of the Boc group.[5] |

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.
- **Data Processing:** Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

- Analysis: Integrate the ^1H NMR signals and assign all peaks in both spectra based on chemical shifts, multiplicities, and coupling constants. If assignments are ambiguous, perform 2D NMR experiments like COSY and HSQC/HMBC.

Pillar 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which offers clues to its structure. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

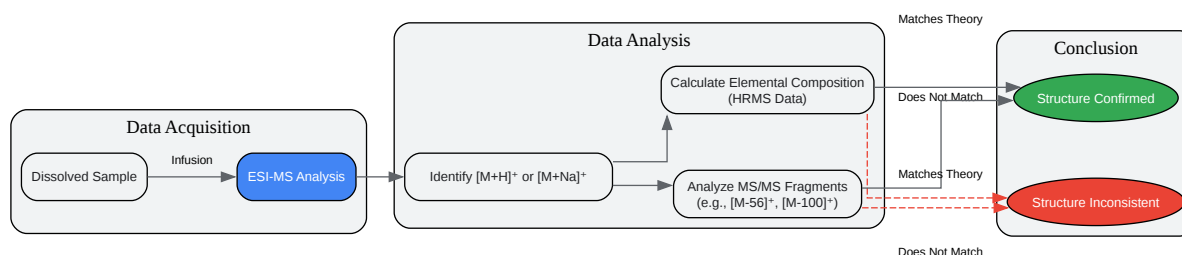
Expertise in Action: Deciphering Fragmentation Patterns

For **1-Boc-3-carboxymethylindole** derivatives, the fragmentation pattern is highly predictable and diagnostic. The Boc group is notoriously labile under mass spectrometry conditions and serves as an excellent internal validation of the structure.

- Loss of Isobutylene (56 Da): The most common initial fragmentation is the loss of isobutylene (C_4H_8) from the Boc group, resulting in a prominent peak at $[\text{M}-56]^+$.[\[8\]](#)
- Loss of the Entire Boc Group (100 Da): Subsequent or direct loss of the entire Boc radical or related fragments can lead to a peak at $[\text{M}-100]^+$.
- Indole Core Fragmentation: The indole ring itself is relatively stable, but characteristic losses of fragments like HCN can be observed under higher energy conditions.[\[9\]](#)

The presence of these characteristic losses provides strong evidence for a Boc-protected amine.

Workflow for MS-Based Structural Verification



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Caption: Workflow for structural confirmation using Mass Spectrometry.

Experimental Protocol: HRMS (ESI-TOF) Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
- **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-1000. The instrument should be calibrated to ensure high mass accuracy.
- **Analysis:** Determine the m/z of the molecular ion peak (e.g., $[M+H]^+$ or $[M+Na]^+$). Use the instrument software to calculate the elemental composition and compare it to the theoretical formula (mass error should be < 5 ppm). Analyze the fragmentation pattern for characteristic losses.

Table 3: Expected HRMS Fragmentation Data

Fragment Ion	Description	Theoretical m/z (for C ₁₅ H ₁₇ NO ₄)
[M+H]⁺	Protonated Molecule	276.1230
[M+Na] ⁺	Sodiated Molecule	298.1049
[M-C ₄ H ₈ +H] ⁺	Loss of isobutylene	220.0604

| [M-Boc+H]⁺ | Loss of Boc group | 176.0706 |

Pillar 3: Fourier-Transform Infrared (FTIR) Spectroscopy - The Functional Group Fingerprint

FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. While it does not provide detailed connectivity information like NMR, it serves as an excellent and quick verification tool.

Expertise in Action: Key Diagnostic Peaks

For a **1-Boc-3-carboxymethylindole** derivative, the IR spectrum should display several characteristic absorption bands. The precise position of the carbonyl (C=O) stretches is particularly informative.

- **Boc Carbonyl:** The carbamate carbonyl typically appears at a lower wavenumber (1700-1725 cm⁻¹) compared to a simple ketone due to resonance with the nitrogen lone pair.
- **Ester/Acid Carbonyl:** The carboxymethyl carbonyl stretch is expected at a higher wavenumber (1730-1750 cm⁻¹ for an ester; a broader peak around 1700-1730 cm⁻¹ for a carboxylic acid).
- **C-H Stretches:** Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the Boc and carboxymethyl groups appear just below 3000 cm⁻¹.

Table 4: Key Diagnostic IR Absorptions

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3100 - 3000	Aromatic C-H	Stretch
2980 - 2850	Aliphatic C-H	Stretch
1730 - 1750	Ester C=O	Stretch
1700 - 1725	Carbamate (Boc) C=O	Stretch
1600 - 1450	Aromatic C=C	Stretch

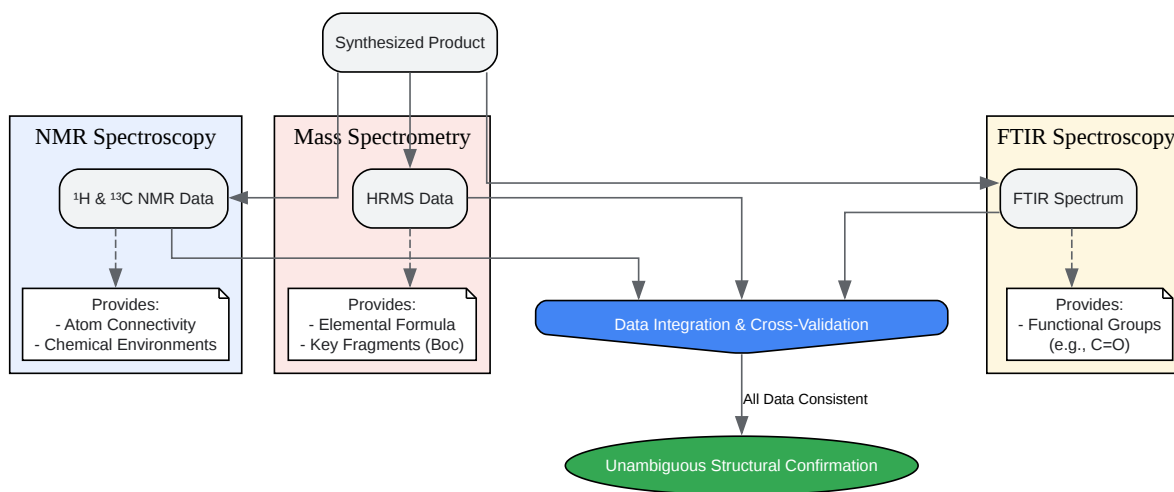
| 1250 - 1150 | C-O | Stretch |

Experimental Protocol: FTIR (ATR) Analysis

- **Sample Preparation:** Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Collect the spectrum over a range of 4000-600 cm⁻¹.
- **Analysis:** Identify the key absorption bands and correlate them with the expected functional groups.

Integrated Approach: A Triad of Corroborating Evidence

No single technique should be used in isolation. The strength of a structural confirmation lies in the convergence of data from orthogonal methods. The process is a logical, self-validating system.



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Caption: Integrated workflow for structural confirmation.

The elemental formula from HRMS must match the structure proposed by NMR. The functional groups identified by FTIR must be consistent with the carbon and proton environments seen in the NMR spectra. For example, the two distinct C=O peaks in the IR spectrum must correspond to the two carbonyl carbons observed in the ^{13}C NMR spectrum. This triangulation of data provides the highest level of confidence in the assigned structure.

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